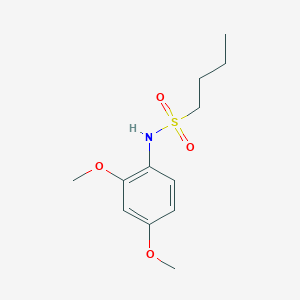![molecular formula C17H20N2O3 B5398349 N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to metabolic stress. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
作用機序
A-769662 activates N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets involved in energy metabolism. Activation of N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea by A-769662 leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, reduce liver glucose production, and increase fatty acid oxidation in liver cells. A-769662 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the advantages of A-769662 is its specificity for N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activation. It has been shown to activate N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea without affecting other signaling pathways. However, one limitation of A-769662 is its short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on A-769662. One area of research is the development of more potent and selective N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activators. Another area of research is the investigation of the potential therapeutic applications of A-769662 in the treatment of metabolic disorders and cancer. Additionally, the mechanism of action of A-769662 on N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activation needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, A-769662 is a small molecule activator of N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea with potential therapeutic applications in the treatment of metabolic disorders and cancer. Its specificity for N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activation and its ability to improve glucose uptake and insulin sensitivity make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and selective N-(4-methoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea activators.
合成法
A-769662 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
科学的研究の応用
A-769662 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce liver glucose production. A-769662 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-9-7-14(8-10-15)19-17(20)18-12-11-13-5-3-4-6-16(13)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCGABAALUVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5398289.png)
![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)
![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5398304.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398308.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5398311.png)
![4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5398316.png)
![6-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5398322.png)
![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)
![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5398338.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5398358.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5398360.png)